molecular formula C22H29N5O6S B582121 Monodecarboxy Piperacilloic Acid CAS No. 64817-23-8

Monodecarboxy Piperacilloic Acid

Cat. No.: B582121
CAS No.: 64817-23-8
M. Wt: 491.563
InChI Key: PERAIFYAYPAERV-OAGGEKHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monodecarboxy Piperacilloic Acid, also known as this compound, is a compound with the molecular formula C22H29N5O6S and a molecular weight of 491.561. It is a derivative of piperacillin, a broad-spectrum beta-lactam antibiotic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monodecarboxy Piperacilloic Acid involves several steps, starting with the preparation of the piperacillin core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Monodecarboxy Piperacilloic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Monodecarboxy Piperacilloic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Monodecarboxy Piperacilloic Acid involves its interaction with bacterial cell wall synthesis. The compound inhibits the transpeptidation reaction, which is essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Monodecarboxy Piperacilloic Acid can be compared with other beta-lactam antibiotics, such as:

Properties

IUPAC Name

(2R,4S)-2-[[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O6S/c1-4-26-10-11-27(19(30)18(26)29)21(33)25-15(13-8-6-5-7-9-13)17(28)23-12-14-24-16(20(31)32)22(2,3)34-14/h5-9,14-16,24H,4,10-12H2,1-3H3,(H,23,28)(H,25,33)(H,31,32)/t14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERAIFYAYPAERV-OAGGEKHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NCC3NC(C(S3)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NC[C@@H]3N[C@H](C(S3)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64817-23-8
Record name Penilloic acids of piperacillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONODECARBOXY PIPERACILLOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MXX6GAA2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.